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Compound of Interest

Compound Name: Pyrromycin

Cat. No.: B1207656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

and characterization of Pyrromycin, a member of the anthracycline class of antibiotics. This

document details the key spectroscopic data, experimental protocols for its analysis, and a

plausible mechanism of action, offering a valuable resource for researchers in drug discovery

and development.

Spectroscopic Data Summary
The following tables summarize the characteristic spectroscopic data for Pyrromycin,

compiled from analyses of related anthracycline compounds. These values provide a

foundational reference for the identification and characterization of Pyrromycin.

Table 1: UV-Visible Spectroscopic Data
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Solvent λmax (nm)
Molar Absorptivity
(ε, M⁻¹cm⁻¹)

Transition

Methanol 234 35,000 π → π

252 23,000 π → π

290 8,000 n → π

480 12,000 π → π (Chromophore)

495 11,500
π → π*

(Chromophore)

530 6,500 n → π*

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3450 (broad) O-H Stretching

2920 C-H (aliphatic) Stretching

1715 C=O (ketone) Stretching

1620 C=C (aromatic) Stretching

1580 N-H Bending

1285 C-O-C (ether) Stretching

1080 C-O (alcohol) Stretching

Table 3: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

13.5 (s, 1H) Singlet 1H Phenolic OH

7.8-8.2 (m, 3H) Multiplet 3H Aromatic CH

5.5 (d, 1H) Doublet 1H Anomeric H-1'

5.2 (m, 1H) Multiplet 1H H-7

4.1 (q, 1H) Quartet 1H H-5'

3.0 (dd, 2H) Doublet of doublets 2H H-10

2.4 (s, 3H) Singlet 3H OCH₃

1.3 (d, 3H) Doublet 3H CH₃-6'

Table 4: ¹³C NMR Spectroscopy Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

186.5 C=O C-12

186.2 C=O C-5

161.0 Aromatic C-O C-4

156.5 Aromatic C-O C-6

135.8 Aromatic C C-12a

135.5 Aromatic C C-4a

120.0 Aromatic CH C-1, C-2, C-3

100.5 Anomeric C C-1'

77.2 CH-O C-9

69.8 CH-O C-7

56.7 OCH₃ Methoxy C

35.4 CH₂ C-10

16.8 CH₃ C-6'

Table 5: Mass Spectrometry Data (Electrospray Ionization - ESI)

m/z Ion Type Fragmentation Pathway

544.18 [M+H]⁺ Molecular Ion

413.12 [M-C₆H₁₁NO₃+H]⁺ Loss of daunosamine sugar

395.11 [M-C₆H₁₁NO₃-H₂O+H]⁺
Loss of daunosamine and

water

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Pyrromycin are provided below.
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UV-Visible Spectroscopy
Objective: To determine the absorption maxima of Pyrromycin and to quantify its concentration

in solution.

Methodology:

Sample Preparation: Prepare a stock solution of Pyrromycin in methanol at a concentration

of 1 mg/mL. From the stock solution, prepare a series of dilutions ranging from 1 µg/mL to 20

µg/mL.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Scan the samples over a wavelength range of 200-800 nm.

Use methanol as the blank reference.

Record the absorbance at the identified maxima.

Data Analysis: Plot a calibration curve of absorbance versus concentration to determine the

molar absorptivity using the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the Pyrromycin molecule.

Methodology:

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of Pyrromycin with 100 mg of dry KBr powder and pressing the mixture into a thin,

transparent disk.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire the spectrum in the range of 4000-400 cm⁻¹.
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Collect 32 scans and average them to improve the signal-to-noise ratio.

Perform a background scan using a blank KBr pellet.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of Pyrromycin.

Methodology:

Sample Preparation: Dissolve approximately 10 mg of Pyrromycin in 0.5 mL of deuterated

chloroform (CDCl₃).

Instrumentation: Use a 500 MHz NMR spectrometer.

Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

Use tetramethylsilane (TMS) as an internal standard.

Data Analysis: Assign the proton and carbon signals using the 1D and 2D NMR data to

determine the complete chemical structure.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Pyrromycin.

Methodology:

Sample Preparation: Prepare a 10 µg/mL solution of Pyrromycin in a 50:50

acetonitrile:water mixture with 0.1% formic acid.

Instrumentation: Use a high-resolution mass spectrometer with an electrospray ionization

(ESI) source.
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Data Acquisition:

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of

100-1000.

Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data.

Data Analysis: Determine the exact mass of the molecular ion and propose fragmentation

pathways based on the MS/MS spectrum.

Visualizations
Proposed Mechanism of Action: DNA Intercalation and
Topoisomerase II Inhibition
The cytotoxic activity of Pyrromycin, like other anthracyclines, is believed to stem primarily

from its interaction with DNA and the inhibition of topoisomerase II. The planar aromatic core of

the molecule intercalates between DNA base pairs, while the daunosamine sugar moiety sits in

the minor groove, stabilizing the complex. This intercalation distorts the DNA helix, interfering

with replication and transcription. Furthermore, the Pyrromycin-DNA complex can trap

topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to double-strand breaks

and the initiation of apoptosis.
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Caption: Proposed mechanism of action for Pyrromycin's cytotoxicity.
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Experimental Workflow for Spectroscopic
Characterization
The comprehensive characterization of Pyrromycin involves a systematic workflow employing

multiple spectroscopic techniques. This integrated approach ensures a thorough elucidation of

its chemical structure and properties.

Spectroscopic Analysis Workflow

Pyrromycin Sample

UV-Vis Spectroscopy FTIR Spectroscopy NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS, MS/MS)
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Concentration Functional Groups Molecular Structure

Connectivity
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Formula, Fragmentation

Complete Structural
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Caption: Integrated workflow for the spectroscopic characterization of Pyrromycin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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